Etacrynic acid impurity B [EP]
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Overview
Description
Etacrynic acid impurity B [EP], also known as 2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid, is a chemical compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.6 g/mol . It is a known impurity of etacrynic acid, a loop diuretic used to treat high blood pressure and edema caused by diseases such as congestive heart failure, liver failure, and kidney failure .
Mechanism of Action
Target of Action
Etacrynic Acid Impurity B [EP] primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and the macula densa . The NKCC2 plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidney .
Mode of Action
Etacrynic Acid Impurity B [EP] inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Biochemical Pathways
The inhibition of the NKCC2 transporter by Etacrynic Acid Impurity B [EP] affects the ion transport pathway in the kidney . This leads to an increase in the excretion of sodium, potassium, and chloride ions, which in turn increases urinary output and reduces extracellular fluid . Furthermore, Etacrynic Acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Pharmacokinetics
It’s known that the urinary output caused by etacrynic acid is usually dose-dependent and related to the magnitude of fluid accumulation
Result of Action
The primary result of the action of Etacrynic Acid Impurity B [EP] is the increased excretion of sodium, potassium, and chloride ions, leading to increased urinary output and reduced extracellular fluid . This makes it effective in the treatment of conditions like edema caused by congestive heart failure, liver cirrhosis, and renal disease .
Preparation Methods
The synthesis of etacrynic acid impurity B [EP] involves multiple steps, including chlorination and esterification reactions. The specific synthetic routes and reaction conditions are proprietary and may vary among manufacturers. Industrial production methods typically involve the use of high-purity reagents and state-of-the-art characterization techniques to ensure the impurity is devoid of any undesired contaminants .
Chemical Reactions Analysis
Etacrynic acid impurity B [EP] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Etacrynic acid impurity B [EP] is used in various scientific research applications, including:
Comparison with Similar Compounds
Etacrynic acid impurity B [EP] can be compared with other impurities of etacrynic acid, such as:
Etacrynic acid impurity A: 2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid.
Etacrynic acid impurity C: 2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid.
Etacrynic acid impurity E: 2-(2,3-Dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid. These impurities share similar chemical structures but differ in their specific functional groups and molecular weights, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNPIXCADRJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27929-18-6 |
Source
|
Record name | 2-(2,3-Dichloro-4-(2-(chloromethyl)-1-oxobutyl)phenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027929186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3-DICHLORO-4-(2-(CHLOROMETHYL)-1-OXOBUTYL)PHENOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU9J7V4FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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